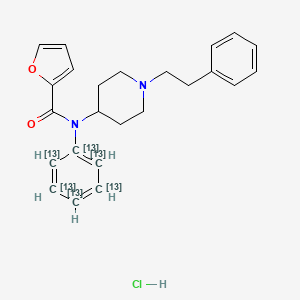

Furanyl fentanyl-13C6 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

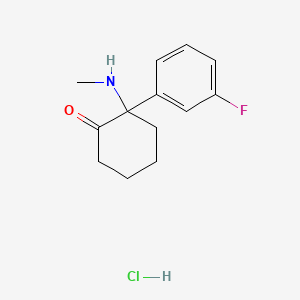

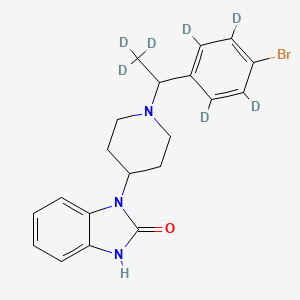

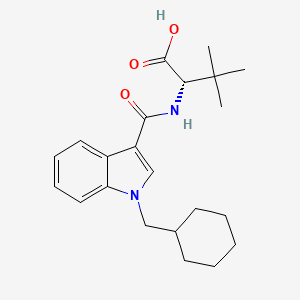

Furanyl fentanyl-13C6 (hydrochloride) is a synthetic opioid analgesic and an isotopically labeled analog of furanyl fentanyl. It is primarily used as a certified reference material in forensic and analytical laboratories for the quantification of furanyl fentanyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Furanyl fentanyl itself is a potent opioid, structurally related to fentanyl, and is categorized as a Schedule I controlled substance in many countries due to its high potential for abuse and lack of accepted medical use .

Vorbereitungsmethoden

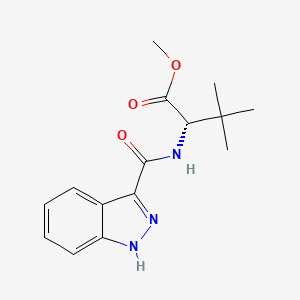

The synthesis of furanyl fentanyl-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the molecular structure of furanyl fentanyl. The synthetic route typically starts with the preparation of labeled phenethylamine, which is then reacted with furan-2-carboxylic acid chloride to form the corresponding amide. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial production methods for isotopically labeled compounds like furanyl fentanyl-13C6 (hydrochloride) require specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency. The process involves rigorous quality control measures to meet international standards such as ISO/IEC 17025 and ISO 17034 .

Analyse Chemischer Reaktionen

Furanyl-Fentanyl-13C6 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Amid-Stickstoff oder am aromatischen Ring auftreten.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Furanyl-Fentanyl-13C6 (Hydrochlorid) wird häufig in der wissenschaftlichen Forschung eingesetzt, insbesondere in den Bereichen Forensische Chemie und Toxikologie. Zu den Anwendungen gehören:

Analytische Standards: Verwendung als interner Standard zur Quantifizierung von Furanyl-Fentanyl in biologischen Proben mit GC-MS oder LC-MS.

Forensische Analyse: Hilft bei der Identifizierung und Quantifizierung von Furanyl-Fentanyl in forensisch-toxikologischen Untersuchungen.

Pharmakologische Studien: Verwendung zur Untersuchung der Pharmakokinetik und des Metabolismus von Furanyl-Fentanyl in biologischen Systemen.

Umweltüberwachung: Einsatz beim Nachweis von Furanyl-Fentanyl in Umweltproben, um die Kontamination zu überwachen und die Risiken für die öffentliche Gesundheit zu beurteilen.

5. Wirkmechanismus

Furanyl-Fentanyl-13C6 (Hydrochlorid) entfaltet seine Wirkung, indem es an die Mu-Opioidrezeptoren im zentralen Nervensystem bindet. Diese Bindung führt zur Hemmung der Adenylatcyclase, was zu einer Verringerung der intrazellulären cAMP-Spiegel führt. Die Aktivierung von Mu-Opioidrezeptoren führt auch zur Öffnung von Kaliumkanälen und zum Schließen von Calciumkanälen, was die neuronale Erregbarkeit reduziert und die Freisetzung von Neurotransmittern wie Substanz P, GABA, Dopamin, Acetylcholin und Noradrenalin hemmt . Dieser Mechanismus ähnelt dem anderer Opioid-Analgetika, was zu starken analgetischen Wirkungen und einem potenziellen Atemstillstand führt .

Wirkmechanismus

Furanyl fentanyl-13C6 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, which reduces neuronal excitability and inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This mechanism is similar to that of other opioid analgesics, resulting in potent analgesic effects and potential for respiratory depression .

Vergleich Mit ähnlichen Verbindungen

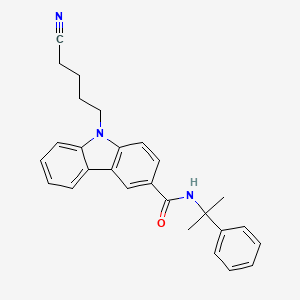

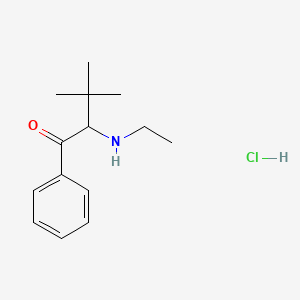

Furanyl-Fentanyl-13C6 (Hydrochlorid) ähnelt anderen Fentanyl-Analoga, wie z. B.:

Acetylfentanyl: Ein Analogon mit ähnlichen Wirkungen, aber etwas weniger stark als Fentanyl.

Butyrfentanyl: Ein weiteres Analogon mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlicher Potenz und Wirkdauer.

Die Besonderheit von Furanyl-Fentanyl-13C6 (Hydrochlorid) liegt in seiner Isotopenmarkierung, die es besonders nützlich als internen Standard in analytischen Anwendungen macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Unterscheidung von unmarkierten Verbindungen in komplexen biologischen Matrices .

Eigenschaften

IUPAC Name |

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2+1,5+1,6+1,10+1,11+1,21+1; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKAYRKIIKMNAP-FRJYZACLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N([13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036962 |

Source

|

| Record name | 2-Furanyl fentanyl-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester](/img/structure/B8256723.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8256746.png)

![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B8256789.png)